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molecular formula C12H11BrOS B8309623 4-((5-Bromo-2-methylthiophen-3-yl)methyl)phenol

4-((5-Bromo-2-methylthiophen-3-yl)methyl)phenol

Cat. No. B8309623
M. Wt: 283.19 g/mol
InChI Key: YOYOQZIASJZZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006187B2

Procedure details

To a solution of bromide 12 (960 mg, 3.39 mmol) in 1.4-dioxane (10 mL) were added NaI (1.1 g, 6.78 mmol), CuI (100 mg, 0.34 mmol) and N1,N2-dimethylethane-1,2-diamine (0.1 mL, 0.68 mmol) at room temperature. The reaction mixture was evacuated and backfilled with nitrogen. The mixture was stirred 120° C. for 18 hours. The mixture was cooled to room temperature and filtered off through celite. The filtrate was extracted with EtOAc/H2O (50 mL/50 mL). The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude product 23 was dried under high vacuum and used without further purification (540 mg, 48%).
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH3:7])=[C:4]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH:3]=1.[Na+].[I-:17].CNCCNC>O1CCOCC1.[Cu]I>[I:17][C:2]1[S:6][C:5]([CH3:7])=[C:4]([CH2:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
BrC1=CC(=C(S1)C)CC1=CC=C(C=C1)O
Name
Quantity
1.1 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0.1 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
100 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 120° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered off through celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc/H2O (50 mL/50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product 23 was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
used without further purification (540 mg, 48%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
IC1=CC(=C(S1)C)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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